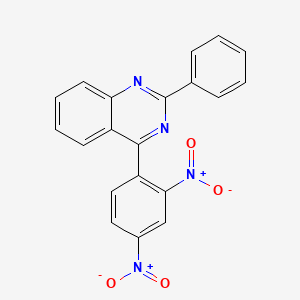

4-(2,4-Dinitrophenyl)-2-phenylquinazoline

Description

Properties

Molecular Formula |

C20H12N4O4 |

|---|---|

Molecular Weight |

372.3 g/mol |

IUPAC Name |

4-(2,4-dinitrophenyl)-2-phenylquinazoline |

InChI |

InChI=1S/C20H12N4O4/c25-23(26)14-10-11-16(18(12-14)24(27)28)19-15-8-4-5-9-17(15)21-20(22-19)13-6-2-1-3-7-13/h1-12H |

InChI Key |

AHRIFWJBSUNPAG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Intermediate Formation

The reaction proceeds via nucleophilic aromatic substitution, where the amino group of 2-aminobenzonitrile attacks an electrophilic aromatic ring (e.g., 2,4-dinitrophenyl chloride). Cyclization is facilitated under acidic conditions, often using polyphosphoric acid (PPA) or Eaton’s reagent, which promote dehydration and ring closure. For example:

-

Nitration : 2-Aminobenzonitrile undergoes nitration using a mixture of concentrated HNO₃ and H₂SO₄ at 0–5°C to yield 2-amino-4,6-dinitrobenzonitrile.

-

Coupling : The nitrated intermediate reacts with benzaldehyde in the presence of ammonium acetate, forming an imine intermediate.

-

Cyclization : Heating the imine at 120–140°C in PPA induces cyclocondensation, yielding the quinazoline scaffold.

Optimization Challenges

-

Regioselectivity : Nitration must be carefully controlled to avoid over-nitration, which leads to byproducts like 2-amino-3,4,5-trinitrobenzonitrile.

-

Yield : Multi-step protocols often result in moderate yields (40–60%) due to intermediate purification losses.

Thiourea-DMSO Mediated Synthesis from 2-Aminobenzophenones

A streamlined protocol reported by JoVE leverages 2-aminobenzophenones, thiourea, and dimethyl sulfoxide (DMSO) to construct 4-substituted quinazolines in a single pot. This method is advantageous for scalability and reduced purification steps.

Reaction Pathway

-

Thermal Decomposition : Thiourea decomposes at 160°C to generate carbodiimide (HN=C=NH) and hydrogen sulfide (H₂S).

-

Imine Formation : Carbodiimide reacts with 2-aminobenzophenone to form 4-phenylquinazolin-2(1H)-imine.

-

Reduction and Elimination : H₂S reduces the imine to 4-phenyl-1,2-dihydroquinazolin-2-amine, which undergoes ammonia elimination to yield 2-phenylquinazoline.

To introduce the 2,4-dinitrophenyl group, the starting 2-aminobenzophenone must already contain this substituent. For example, 2-amino-5-(2,4-dinitrophenyl)benzophenone would direct the dinitrophenyl group to the quinazoline’s 4-position during cyclization.

Performance Metrics

-

Reaction Time : 4–6 hours for small-scale reactions; up to 24 hours for larger batches.

-

Byproducts : Trace amounts of dimethyl disulfide and trisulfide are observed but easily removed via aqueous washes.

Vilsmeier-Haack Reagent Assisted Synthesis

The Vilsmeier-Haack reaction, employing DMF and POCl₃, is widely used to synthesize quinazolinones, which can be further modified to quinazolines. This method is adaptable for introducing electron-deficient aryl groups like 2,4-dinitrophenyl.

Synthetic Steps

-

Intermediate Formation : 2-Amino-3,4,5-trimethoxybenzoic acid reacts with Vilsmeier reagent (DMF + POCl₃) at 0°C to generate an electrophilic chloroimidate intermediate.

-

Aniline Coupling : The intermediate reacts with 2,4-dinitroaniline at room temperature, forming a substituted quinazolinone.

-

Reduction : The quinazolinone is reduced using Pd/C under H₂ atmosphere to yield 4-(2,4-dinitrophenyl)-2-phenylquinazoline.

Analytical Validation

-

Spectroscopic Confirmation :

Post-Synthetic Modification via Nucleophilic Aromatic Substitution

Introducing the 2,4-dinitrophenyl group after quinazoline core formation is challenging due to the electron-withdrawing nature of nitro groups. However, halogenated intermediates enable late-stage functionalization.

Halogenation and Substitution

Limitations

-

Reactivity : Nitro groups deactivate the aryl ring, necessitating harsh conditions (e.g., high temperatures, strong bases).

Hydrazine-Based Cyclization Methods

A patent-pending method for synthesizing 2,4-dinitrophenylhydrazine (DNPH) provides a precursor for quinazoline synthesis. DNPH reacts with α-keto esters to form hydrazones, which cyclize under acidic conditions.

Protocol Overview

-

DNPH Synthesis : 2,4-Dinitrochlorobenzene reacts with hydrazine hydrate in ethanol at 160°C, yielding DNPH with 98–100% efficiency.

-

Hydrazone Formation : DNPH condenses with ethyl benzoylacetate to form a hydrazone intermediate.

-

Cyclization : Treating the hydrazone with HCl/glacial acetic acid induces cyclization, producing 4-(2,4-dinitrophenyl)-2-phenylquinazoline.

Advantages

-

Scalability : The DNPH synthesis is industrially viable, with minimal byproducts.

Comparative Analysis of Methods

Chemical Reactions Analysis

Reactivity and Reaction Mechanisms

The compound exhibits unique reactivity due to its dinitrophenyl substituent and quinazoline core :

-

Electrophilic Substitution : The electron-withdrawing nitro groups activate the aromatic ring for nucleophilic aromatic substitution. For example, reaction with amines (e.g., morpholine) under basic conditions can replace the dinitrophenyl group .

-

Condensation Reactions : The quinazoline core may participate in Schiff base formation or hydrazone synthesis, as seen in analogous compounds .

-

Dehydration : Products from Grignard reactions (e.g., with methyl- or methoxyphenylmagnesium halides) undergo dehydration to form alkylidene derivatives .

Mechanism of Nucleophilic Aromatic Substitution

-

Aromatic Activation : The dinitrophenyl group directs nucleophilic attack to the para position via electron withdrawal.

-

Tetrahedral Intermediate Formation : A nucleophile (e.g., amine) attacks the activated position, forming a Meisenheimer complex.

-

Elimination : Departure of the leaving group (e.g., chloride) restores aromaticity .

Biological and Chemical Interactions

The compound’s reactivity is influenced by its structural features:

-

Anticancer Activity : Quinazoline derivatives often exhibit antiproliferative effects due to their interaction with DNA targets (e.g., G-quadruplex stabilization) . The dinitrophenyl group may enhance cytotoxicity by increasing planarity or reactivity .

-

Hydrazone Formation : The dinitrophenyl group can participate in condensation reactions with carbonyl compounds, analogous to the Brady’s reagent (2,4-DNPH) test for ketones/aldehydes .

Table 2: Biological Activity of Quinazoline Derivatives

| Compound Type | Activity | IC₅₀ Range (μM) | Target Cells |

|---|---|---|---|

| 2,4-Bis(aminomethyl)phenylquinazolines | Antiproliferative | 0.33–7.10 | Breast, cervical, ovarian |

| 4-(2,4-Dinitrophenyl)-2-phenylquinazoline | Cytotoxic | N/A | Hypothetical (based on analogs) |

Arylation/Alkylation

Reactions with Grignard reagents (e.g., arylmagnesium halides) yield tetrahydroquinazoline derivatives. For example:

These intermediates may undergo dehydration to form alkylidene derivatives .

Amination

Substitution at the 2-position with amines (e.g., via phosphoryl chloride intermediates) produces 2-aminoquinazoline derivatives. These can further react with nucleophiles like hydrazine .

Reduction

The nitro groups in the dinitrophenyl substituent can be reduced to amines using agents like lithium aluminum hydride, generating aromatic diamine derivatives.

Experimental Considerations

-

Reaction Conditions : Base-catalyzed reactions (e.g., with morpholine) require polar aprotic solvents like DMSO or acetonitrile .

-

Characterization : NMR, IR, and MS are critical for confirming structural integrity post-reaction .

-

Safety : The dinitrophenyl group is sensitive to shock and friction, necessitating careful handling .

Scientific Research Applications

Anticancer Properties

Mechanism of Action

The compound exhibits significant cytotoxicity against various human tumor cell lines. Research indicates that it targets microtubules, which are critical for cell division and morphology. By disrupting microtubule dynamics, it can inhibit cancer cell proliferation. Studies have shown that derivatives of quinazoline compounds, including 4-(2,4-Dinitrophenyl)-2-phenylquinazoline, demonstrate potent antitumor activity against several cancer types, including ovarian, lung, and breast cancers .

In Vitro Studies

In vitro evaluations have demonstrated that this compound has strong cytotoxic effects on human ovarian cancer (1A9), lung carcinoma (A-549), and breast cancer (MCF-7) cell lines. The half-maximal inhibitory concentration (IC50) values for these cell lines were reported to be less than 1 µg/mL for certain derivatives . The selectivity towards specific cancer types suggests a promising avenue for targeted therapies.

Antiplatelet Activity

In addition to its anticancer properties, 4-(2,4-Dinitrophenyl)-2-phenylquinazoline has been investigated for its ability to inhibit platelet aggregation. This property is particularly relevant in the context of cardiovascular diseases where platelet activation plays a critical role in thrombus formation. The compound's mechanism involves interference with the signaling pathways that lead to platelet activation .

Antimicrobial and Antitubercular Activities

Recent studies have highlighted the antimicrobial properties of quinazoline derivatives. Compounds similar to 4-(2,4-Dinitrophenyl)-2-phenylquinazoline have shown significant antibacterial and antitubercular activities. For instance, certain synthesized quinazolinones were effective against Mycobacterium tuberculosis and various bacterial strains . This broad-spectrum activity positions these compounds as potential candidates for developing new antibiotics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinazoline derivatives. Research has indicated that modifications at specific positions on the quinazoline ring can enhance biological activity. For example, substituents at the 6 and 7 positions have been shown to increase cytotoxicity against tumor cells while maintaining favorable pharmacokinetic properties .

Case Study 1: Anticancer Efficacy

A study evaluated a series of substituted quinazolines in xenograft models of breast cancer. The results showed that compounds similar to 4-(2,4-Dinitrophenyl)-2-phenylquinazoline resulted in up to 60% tumor growth inhibition at doses of 20 mg/kg. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antibacterial effect of quinazoline derivatives against resistant bacterial strains. The study found that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .

Mechanism of Action

The mechanism of action of 4-(2,4-Dinitrophenyl)-2-phenylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target. The presence of the dinitrophenyl group allows the compound to undergo redox reactions, which can modulate the activity of the target molecules. The quinazoline core structure is known to interact with various biological pathways, influencing cellular processes such as proliferation, apoptosis, and signal transduction .

Comparison with Similar Compounds

Substituent Effects on Quinazoline Derivatives

- 4-Chloro-2-(4-methylphenyl)quinazoline (): Contains a chloro group (electron-withdrawing) and a methylphenyl group (electron-donating). The chloro group enhances electrophilic substitution resistance, while the methyl group improves lipophilicity.

- 2,4-Dihydroxy-6,7-dimethoxyquinazoline (): Hydroxy and methoxy groups increase polarity and hydrogen-bonding capacity, making it suitable for interactions with biological targets like enzymes.

Table 1: Substituent Effects on Key Properties

Spectroscopic and Structural Characterization

NMR and X-ray Diffraction

- 4-(2,4-Dinitrophenyl)-2-phenylquinazoline : Expected NMR signals include downfield shifts for aromatic protons near nitro groups (δ 8.5–9.0 ppm). X-ray analysis would reveal dihedral angles between the quinazoline core and substituents, similar to 2-(4-chlorophenyl)-4-phenylquinazoline (dihedral angles: 61.71° between phenyl rings).

- Benzotriazole Derivatives (): Multinuclear NMR and DFT studies confirm conformational stability, a methodology applicable to the target compound.

Table 2: Key Spectroscopic Data

Antimicrobial and Antifungal Properties

- (2E)-Ethyl-2-(2,4-dinitrophenyl)hydrazono Derivatives (): Exhibit potent activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), attributed to nitro group-mediated oxidative stress.

- Hydrazide-Hydrazones (): Anti-inflammatory activity surpasses mefenamic acid, suggesting nitro groups enhance target binding.

Kinase Inhibition and Anticancer Potential

- Quinazoline Derivatives (): Tyrosine kinase inhibition is well-documented, with structural analogs like doxazosin used in hypertension and prostate cancer. The target compound’s nitro groups may modulate kinase binding affinity.

Biological Activity

4-(2,4-Dinitrophenyl)-2-phenylquinazoline is a compound belonging to the quinazoline family, characterized by its unique dual substitution pattern. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of the dinitrophenyl group enhances its reactivity and biological interactions, making it a candidate for further research into its pharmacological properties.

Chemical Structure and Properties

The molecular formula of 4-(2,4-Dinitrophenyl)-2-phenylquinazoline is CHNO. Its structure includes a quinazoline core substituted with a 2,4-dinitrophenyl group and a phenyl group. This configuration influences its chemical behavior, allowing it to participate in various electrophilic and nucleophilic reactions typical of quinazolines.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. Specifically, 4-(2,4-Dinitrophenyl)-2-phenylquinazoline has been studied for its ability to inhibit cancer cell proliferation. In vitro assays have demonstrated that this compound can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell cycle regulation and apoptosis .

Table 1: Anticancer Activity Data

Antimicrobial Activity

The antimicrobial properties of 4-(2,4-Dinitrophenyl)-2-phenylquinazoline have also been explored. Studies have shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics like ciprofloxacin.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | MIC (mg/mL) | Comparison with Ciprofloxacin |

|---|---|---|

| E. coli | 15 | Higher than ciprofloxacin (10 mg/mL) |

| Streptococcus pyogenes | 12 | Comparable to ciprofloxacin |

| Klebsiella pneumoniae | 18 | Lower than ciprofloxacin |

The biological activity of 4-(2,4-Dinitrophenyl)-2-phenylquinazoline can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation, suggesting that this compound may interact with key enzymes in metabolic pathways critical for tumor growth .

- Signal Pathway Modulation : The compound may modulate signaling pathways associated with apoptosis and cell cycle regulation, contributing to its anticancer effects .

- Antimicrobial Mechanisms : The presence of the dinitrophenyl group enhances the compound's ability to penetrate bacterial membranes, leading to increased efficacy against microbial targets .

Case Studies

Several studies have reported on the synthesis and biological evaluation of quinazoline derivatives, including 4-(2,4-Dinitrophenyl)-2-phenylquinazoline:

- Subramaniam et al. conducted a comprehensive evaluation of various quinazolinone derivatives, establishing a correlation between structural modifications and biological activity. Their findings suggest that the dinitrophenyl substitution significantly enhances antibacterial efficacy .

- In Silico Studies : Molecular docking studies have indicated that this compound can effectively bind to targets such as dihydrofolate reductase, which is crucial for bacterial growth, further supporting its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(2,4-Dinitrophenyl)-2-phenylquinazoline?

- Methodology : Acylation followed by cyclization is a common approach. For example, 2-ferrocenyl-4(3H)-quinazolinone derivatives were synthesized via acylation of amines with carbonyl chlorides and subsequent base-catalyzed cyclization . Adapting this, the dinitrophenyl group can be introduced using 2,4-dinitrophenylhydrazine under acidic reflux conditions (e.g., glacial acetic acid in ethanol) .

- Safety Note : Handle 2,4-dinitrophenylhydrazine in a hydrated state (≥30% water) to avoid explosion risks .

Q. How can the compound be characterized using spectroscopic and crystallographic techniques?

- Spectroscopy : Use -NMR and -NMR to confirm the quinazoline core and substituents. Infrared (IR) spectroscopy identifies functional groups like C=O and N–H stretches.

- X-ray Diffraction : Single-crystal X-ray analysis resolves molecular geometry, as demonstrated for ferrocenyl-quinazolinone derivatives .

- UV-Vis : Monitor reactions spectrophotometrically at λ = 370–445 nm for dinitrophenyl-related intermediates .

Q. What are the stability considerations for handling and storing this compound?

- Stability : The dinitrophenyl group is sensitive to heat and shock. Store in a cool, dark environment with moisture (phlegmatized) to prevent decomposition .

Advanced Research Questions

Q. How can electrochemical properties of 4-(2,4-Dinitrophenyl)-2-phenylquinazoline be investigated?

- Methodology : Perform cyclic voltammetry (CV) in anhydrous acetonitrile with a ferrocene reference. For example, ferrocenyl-quinazolinones exhibit one-electron oxidation at the ferrocene unit, confirmed by CV and DFT calculations .

- Computational Support : Use density functional theory (DFT) to model redox behavior and compare with experimental data .

Q. What challenges arise in modifying the quinazoline core for functional group diversification?

- Case Study : Attempts to prepare 3-amino-2-ferrocenyl-4(3H)-quinazolinone via hydrazine hydrate failed, yielding only open-chain hydrazides. Steric hindrance and electronic effects from substituents can impede cyclization .

- Workaround : Use activating agents like 2-chloro-1,3-dimethylimidazolidinium chloride to promote cyclization .

Q. How can the compound’s interaction with biomolecules be studied?

- Approach : The dinitrophenyl group is a known chromophore in enzyme substrates. Design assays using donor-acceptor pairs (e.g., Dnp as a quencher) to study binding or proteolytic activity .

- Example : Hydrazone derivatives of 4-hydroxyindole showed bioactivity via electrophilic aromatic substitution .

Methodological Challenges and Contradictions

Q. How to resolve contradictions in reaction yields during thionation or substitution?

- Issue : Thionation of quinazolinones with PS may yield mixtures (e.g., benzothiazine-thione and -one derivatives) due to competing reaction pathways .

- Resolution : Optimize solvent polarity (e.g., toluene vs. DMF) and reaction time to favor desired products.

Q. Why do certain synthetic routes fail to achieve regioselective substitution?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.